1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine
Description
Significance of Piperazine (B1678402) Scaffold in Drug Discovery and Development
The piperazine scaffold is often referred to as a "privileged structure" in drug discovery. This is due to its versatile nature, which allows for the development of new bioactive molecules for a wide array of diseases. tandfonline.comnih.govresearchgate.net The two nitrogen atoms in the piperazine ring provide a large polar surface area and opportunities for hydrogen bonding, which can lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.govscilit.com
The chemical reactivity of piperazine makes it a valuable linker to connect different pharmacophores within a single molecule or to serve as a scaffold for groups that are crucial for interaction with biological targets. tandfonline.com This adaptability allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Piperazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antidepressant, and antipsychotic effects. nih.govresearchgate.netresearchgate.net
Overview of Fluorinated Phenoxyethyl Piperazine Derivatives in Research
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance various properties. acs.orgbohrium.comtandfonline.com When combined with the phenoxyethyl piperazine scaffold, fluorination can lead to compounds with improved metabolic stability, enhanced binding affinity to target proteins, and modulated physicochemical properties such as lipophilicity and basicity. bohrium.comacs.org
Research into fluorinated phenoxyethyl piperazine derivatives has explored their potential in various therapeutic areas. For instance, analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have been synthesized and evaluated for their ability to bind to the dopamine (B1211576) and serotonin (B10506) transporters, which are key targets in the treatment of neurological and psychiatric disorders. nih.govnih.gov The strategic placement of fluorine atoms on the phenoxy group can block sites of metabolic degradation, thereby prolonging the drug's action. bohrium.commdpi.com
Rationale for Investigating 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine Analogues
The investigation into analogues of this compound is driven by a rational drug design approach aimed at optimizing the therapeutic potential of this chemical scaffold. The core structure combines several key features, each contributing to its potential pharmacological profile.
The piperazine moiety, as previously discussed, offers a versatile and well-tolerated core that can be readily modified to modulate pharmacokinetic and pharmacodynamic properties. nih.govwisdomlib.org The phenoxyethyl linker provides a specific spatial arrangement between the piperazine ring and the aromatic system, which can be crucial for receptor binding. Studies on other 1-(phenoxyethyl)-piperazine derivatives have indicated potential for antioxidant and hypotensive activities. nih.gov
The introduction of a 4-fluoro substituent on the phenoxy ring is a strategic modification. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing binding interactions with the target. acs.orgacs.org Furthermore, the carbon-fluorine bond is strong, which can block metabolic oxidation at that position, leading to improved metabolic stability and a longer duration of action. bohrium.commdpi.com
The 2-methyl substitution on the piperazine ring introduces an element of chirality and conformational rigidity. This can lead to stereoselective interactions with biological targets, potentially increasing potency and reducing off-target effects. The methyl group can also influence the basicity of the adjacent nitrogen atom, which in turn can affect the compound's pharmacokinetic profile.
By systematically modifying each of these components—altering the substitution pattern on the phenoxy ring, changing the position or nature of the substituent on the piperazine ring, and modifying the length of the ethyl linker—researchers can explore the structure-activity relationships (SAR) of this class of compounds. nih.govpolimi.it This exploration aims to identify analogues with optimized potency, selectivity, and pharmacokinetic properties for a desired therapeutic target.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-11-10-15-6-7-16(11)8-9-17-13-4-2-12(14)3-5-13/h2-5,11,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHADZQRHLVBUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 4 Fluorophenoxy Ethyl 2 Methylpiperazine and Analogues
General Approaches to Substituted Piperazine (B1678402) Core Synthesis
The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis and functionalization have been developed. mdpi.comorganic-chemistry.org These methods can be broadly categorized into those that construct the piperazine ring itself and those that modify a pre-existing piperazine molecule.
Nucleophilic Substitution Strategies
Nucleophilic substitution is a fundamental reaction type for the synthesis of substituted piperazines. This can involve the reaction of a piperazine derivative with an electrophile, or the cyclization of a precursor molecule containing two amine functionalities and a suitable leaving group. For instance, the reaction of an N-substituted ethylenediamine with a dihaloethane can lead to the formation of the piperazine ring. Alternatively, and more commonly for creating asymmetrically substituted piperazines, a monosubstituted piperazine can act as a nucleophile to displace a leaving group on a desired side chain. nih.gov In the context of synthesizing 1-[2-(4-fluorophenoxy)ethyl]-2-methylpiperazine, 2-methylpiperazine can be reacted with a 2-(4-fluorophenoxy)ethyl halide or sulfonate.
A general representation of this nucleophilic substitution is shown below:

Where X can be a halogen (Cl, Br, I) or a sulfonate ester (e.g., tosylate, mesylate).
Alkylation Reactions for Piperazine Functionalization
Alkylation is a primary method for the functionalization of the piperazine core. mdpi.com Direct N-alkylation of piperazine or its derivatives with alkyl halides is a common approach. For the synthesis of this compound, this would involve the reaction of 2-methylpiperazine with a suitable 2-(4-fluorophenoxy)ethyl electrophile. The reactivity of the two nitrogen atoms in 2-methylpiperazine is different, and selective alkylation at the less hindered N4 position is generally favored. However, protecting group strategies may be employed to ensure regioselectivity. For example, one nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen, and subsequent deprotection.
Recent advances in C-H functionalization also provide novel routes for the alkylation of piperazines, allowing for the direct introduction of alkyl groups onto the carbon framework of the piperazine ring. beilstein-journals.orgmdpi.com
Mitsunobu Reaction Protocols in Ether Linkage Formation
The Mitsunobu reaction is a versatile method for forming C-O bonds, particularly ethers, under mild conditions. organic-chemistry.orgwikipedia.org This reaction typically involves an alcohol, a nucleophile (in this case, a phenol), triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In the synthesis of the 2-(4-fluorophenoxy)ethyl moiety, the Mitsunobu reaction could be employed to couple 4-fluorophenol with a protected 2-aminoethanol derivative, which could then be further elaborated to attach to the piperazine ring. It is a powerful tool for achieving stereochemical inversion at the alcohol carbon center if a chiral alcohol is used. nih.gov
The general scheme for a Mitsunobu reaction to form an aryl ether is as follows:

Buchwald-Hartwig Coupling and Ullmann-Goldberg Reaction for N-Arylpiperazines
While not directly applicable to the synthesis of the target molecule which features an N-alkyl linkage, the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction are pivotal for the synthesis of N-arylpiperazine analogues. mdpi.comresearchgate.net These palladium- and copper-catalyzed cross-coupling reactions, respectively, enable the formation of a carbon-nitrogen bond between an aryl halide or triflate and a piperazine. wikipedia.orgscispace.com The Buchwald-Hartwig reaction, in particular, has seen extensive development and offers a broad substrate scope and high functional group tolerance. wikipedia.org These methods are crucial for creating analogues where the ethyl linker is replaced by a direct bond to an aromatic ring.
| Reaction | Catalyst | Coupling Partners | Key Features |
| Buchwald-Hartwig Amination | Palladium complexes with specialized phosphine ligands | Aryl halides/triflates and amines (piperazines) | Mild reaction conditions, broad substrate scope, high functional group tolerance. wikipedia.org |
| Ullmann-Goldberg Reaction | Copper salts or complexes | Aryl halides and amines (piperazines) | Often requires higher temperatures, useful for specific substrates. scispace.com |
Targeted Synthesis of Fluorophenoxyethyl Moieties
The 2-(4-fluorophenoxy)ethyl side chain is a key component of the target molecule. Its synthesis typically begins with 4-fluorophenol. A common method to introduce the two-carbon linker is through Williamson ether synthesis, where the sodium or potassium salt of 4-fluorophenol is reacted with a 2-haloethanol or ethylene oxide.
An alternative route involves the reduction of 4-fluorophenoxyacetic acid. For example, 4-fluorophenoxyacetic acid can be reduced using diborane in tetrahydrofuran to yield 2-(4-fluorophenoxy)ethanol. prepchem.com This alcohol can then be converted to a suitable electrophile, such as 2-(4-fluorophenoxy)ethyl chloride or bromide, for subsequent reaction with 2-methylpiperazine.
| Starting Material | Reagents | Product | Reference |
| 4-Fluorophenol | Ethylene carbonate | 2-(4-Fluorophenoxy)ethanol | chemicalbook.com |
| 4-Fluorophenoxyacetic acid | Diborane, Tetrahydrofuran | 2-(4-Fluorophenoxy)ethanol | prepchem.com |
Formation of Methylpiperazine Substituents
2-Methylpiperazine is a chiral starting material, and its synthesis can be achieved through various methods. One approach involves the cyclization of N-(β-hydroxypropyl)ethylenediamine. rsc.org Photocatalytic methods using semiconductor-zeolite composite catalysts have also been reported for the synthesis of 2-methylpiperazine from this precursor. rsc.org
For enantiomerically pure forms of 2-methylpiperazine, resolution of the racemic mixture or asymmetric synthesis is required. tandfonline.comresearchgate.net Chiral resolutions can be performed using chiral acids to form diastereomeric salts that can be separated by crystallization. Asymmetric syntheses often start from chiral precursors like amino acids. For instance, enantiopure (R)- and (S)-2-methylpiperazine can be prepared from the corresponding alaninamides. tandfonline.com
The introduction of a methyl group onto a pre-formed piperazine ring can be more challenging due to potential issues with regioselectivity. However, methods for the direct C-H functionalization of piperazines are emerging, which could provide a route to introduce a methyl group at the C2 position. beilstein-journals.org
Advanced Synthetic Techniques in Piperazine Chemistry
Modern organic synthesis has seen a shift towards more efficient and environmentally benign methodologies. In the context of piperazine chemistry, techniques such as microwave-assisted synthesis and one-pot reactions have emerged as powerful tools for the rapid and effective construction of complex molecules. These methods offer significant advantages over conventional heating and multi-step procedures.
Microwave Irradiation in Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a non-conventional energy source for heating chemical reactions. nih.gov This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture. nih.gov This localized heating can result in dramatic rate enhancements, often reducing reaction times from hours to minutes, and can also lead to higher product yields and purities. mdpi.com
In the synthesis of piperazine derivatives, microwave irradiation has been successfully applied to various reaction types, including N-alkylation, which is a key step in the synthesis of this compound. The N-alkylation of isatin, for example, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reactions completing in minutes rather than hours and with improved yields. nih.gov
A comparative study on the synthesis of 2H-chromene derivatives also highlighted the benefits of microwave assistance, showing a significant reduction in reaction time and an increase in yield compared to conventional methods. mdpi.com For instance, the synthesis of certain derivatives took 8-10 minutes under microwave irradiation to achieve a 96% yield, whereas conventional heating required 4-7 hours for a 73% yield. mdpi.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Chromene Derivative mdpi.com
| Method | Reaction Time | Yield (%) |
| Microwave-Assisted | 8-10 min | 96 |
| Conventional | 4-7 h | 73 |
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles of MAOS are directly applicable. The reaction would likely involve the N-alkylation of 2-methylpiperazine with a suitable electrophile, such as 1-(2-bromoethoxy)-4-fluorobenzene, in the presence of a base. The use of microwave irradiation would be expected to significantly accelerate this substitution reaction.
One-Pot Reaction Strategies
In the realm of piperazine synthesis, one-pot methodologies have been developed for the construction of complex derivatives. For example, a one-pot, two-step method has been reported for the radiosynthesis of [¹⁸F]FEt-PPZ, a fluorinated phenoxyethyl piperazine derivative, with a good activity yield. rsc.org Another example is the one-pot, four-component synthesis of isothiourea-ethylene-tethered piperazine derivatives, which proceeds in good to high yields. nih.gov
Furthermore, the synthesis of various enaminones, which can be precursors to more complex heterocyclic systems, has been achieved through efficient one-pot, three-component reactions. mdpi.com These examples demonstrate the versatility of one-pot strategies in assembling molecules with the piperazine core.
Table 2: Examples of One-Pot Syntheses of Piperazine Derivatives
| Reaction Type | Number of Components | Key Features | Reference |
| Radiosynthesis of [¹⁸F]FEt-PPZ | 2 | Two-step, one-pot | rsc.org |
| Isothiourea-ethylene-tethered piperazines | 4 | Metal-free, good to high yields | nih.gov |
| Enaminone Synthesis | 3 | High chemical yield, mild conditions | mdpi.com |
For the synthesis of this compound, a hypothetical one-pot strategy could involve the in-situ formation of the phenoxyethyl electrophile followed by its reaction with 2-methylpiperazine in the same reaction vessel. This would streamline the process and avoid the isolation of potentially unstable intermediates.
Preclinical Efficacy and Pharmacological Proof of Concept Research
In Vivo Preclinical Models (Non-Human)
Behavioral Neuroscience Models for Central Nervous System ActivityNo in vivo studies using non-human behavioral models to assess the central nervous system activity of 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine have been published.
An article on the preclinical efficacy and pharmacological proof-of-concept for the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific research data on this particular compound within the requested preclinical models have not yielded any results.
Preclinical studies are fundamental in drug discovery and development, providing initial evidence of a compound's potential therapeutic activity and pharmacological profile. These studies are conducted in vitro and in vivo, utilizing established experimental models to assess efficacy in various domains.
For anxiolytic-like activity, the Elevated Plus-Maze is a standard behavioral assay. It is designed to assess anxiety in rodents by observing their willingness to explore open, elevated arms versus enclosed arms, with anxiolytic compounds typically increasing the time spent in the open arms.
Antidepressant-like activity is often evaluated using the Forced Swimming Test. In this model, the duration of immobility of a rodent in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of a potential antidepressant effect.
The antihypertensive efficacy of a compound is determined in various animal models of hypertension. These models allow researchers to measure the compound's effect on blood pressure and understand its potential mechanism of action in cardiovascular regulation.
In vivo antitumor activity is assessed in preclinical cancer models, where the compound's ability to inhibit tumor growth or induce regression is evaluated in living organisms, typically rodents, bearing tumors.
Finally, in vivo antimicrobial activity is investigated in preclinical infection models. These studies determine a compound's effectiveness in treating systemic or localized infections by measuring the reduction of microbial burden in various tissues.
Despite the established methodologies for these preclinical assessments, no publicly available research data specifically detailing the performance of “this compound” in these tests could be located. Therefore, the requested article with detailed research findings and data tables for each specified subsection cannot be constructed.
Medicinal Chemistry Design and Optimization Strategies
Rational Drug Design Principles Applied to Piperazine (B1678402) Derivatives
Rational drug design for piperazine derivatives often begins by identifying a biological target and leveraging structural information to create effective ligands. tandfonline.comnih.gov The piperazine ring itself is considered a "privileged scaffold" because it can interact with a wide range of biological targets and can be modified to improve drug-like properties such as solubility. researchgate.netresearchgate.net
Design strategies often involve incorporating the piperazine moiety to connect different pharmacophoric elements. For instance, in the design of potential anticancer agents, a phenylpiperazine group was attached to a 1,2-benzothiazine scaffold. nih.gov The two nitrogen atoms of the piperazine ring are basic centers that can be protonated at physiological pH, potentially influencing interactions with target proteins. researchgate.netnih.gov Furthermore, introducing various substituents, such as electron-donating or electron-withdrawing groups on the phenyl rings, allows for the modulation of lipophilicity, which in turn affects the compound's ability to penetrate cellular membranes and interact with its target. nih.gov This systematic modification is a key principle in establishing structure-activity relationships (SAR).
Lead Identification and Optimization for Potency and Selectivity
Once an initial "hit" or "lead" compound is identified through screening or design, the process of lead optimization begins. This involves systematically modifying the molecule's structure to enhance its potency against the desired target while improving selectivity over other related targets. nih.govrsc.org
A key challenge in developing selective inhibitors is avoiding off-target effects. For example, in the development of NaV1.7 inhibitors for pain treatment, selectivity against NaV1.5 is crucial to avoid cardiovascular side effects. nih.gov Medicinal chemists address this by exploring the SAR of each part of the scaffold. For a series of piperazine amides, it was found that 3,5- and 2,5-disubstitution on an amide A-ring provided an optimal balance of NaV1.7 potency and selectivity over NaV1.5. nih.gov
Further optimization can involve modifying the piperazine ring itself. Introducing bridging elements to create structures like diazabicyclo[3.1.1]heptane or diazabicyclo[3.2.1]octane has been shown to significantly increase selectivity, although sometimes at the cost of increased microsomal clearance and lower solubility. nih.gov The goal is to achieve a balanced profile of high potency, selectivity, good aqueous solubility, and metabolic stability. nih.govrsc.org
Table 1: Example of Structure-Activity Relationship (SAR) Optimization for Piperazine Amides
| Compound Modification | Effect on Potency | Effect on Selectivity (vs. NaV1.5) | Other Observations |
|---|---|---|---|
| 3,5-disubstitution on A-ring | Optimal | Optimal | Good metabolic stability |
| Bridged piperazine (e.g., diazabicyclooctane) | Comparable | Significantly Increased | Increased microsomal clearance, lower solubility |
| para-nitrile on toluic acid ring | Maintained | Improved | - |
Molecular Hybridization for Multitarget Ligand Design
Molecular hybridization is a rational design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.govsemanticscholar.org This approach is particularly valuable for designing multi-target-directed ligands (MTDLs), which can be more effective for treating complex, multifactorial diseases like neurodegenerative disorders. nih.gov
Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. It involves screening small, low-molecular-weight compounds ("fragments") that typically bind to the target protein with low affinity. nih.gov Once a binding fragment is identified, often through techniques like X-ray crystallography, it is gradually "grown" or elaborated into a more potent lead compound. nih.govastx.com
Piperazine and other aliphatic heterocycles are common components of fragment libraries. nih.gov In one FBDD campaign targeting inhibitor of apoptosis proteins (IAPs), a fragment containing a piperazine ring was identified as a binder. nih.gov Structure-based design was then used to modify this initial hit along specific "growth vectors" (points on the molecule where additions can be made to improve binding), ultimately leading to a potent lead compound. nih.govastx.com This approach can present synthetic challenges, as the optimal growth vectors may not be the most synthetically accessible points on the fragment. nih.gov
Design of Dual-Acting and Multitarget Compounds
The development of dual-acting or multitarget compounds is an emerging paradigm aimed at addressing complex diseases with a single chemical entity. nih.govrsc.org The piperazine framework is a vital core in the discovery of such molecules. nih.gov
For instance, researchers have designed novel benzhydrylpiperazine-based compounds that act as dual inhibitors of COX-2 and 5-LOX, two key enzymes in inflammatory pathways. nih.govrsc.org By screening piperazine derivatives from databases and using a structure-based design approach, compounds with potent anti-inflammatory and even anti-cancer activity were identified. nih.gov Similarly, piperazine and piperidine derivatives have been investigated as dual-acting antagonists for the histamine H3 and sigma-1 receptors, which could lead to new pain therapies. acs.orgnih.gov In these cases, the piperazine moiety is often a critical structural element for achieving the desired dual activity profile. acs.org
Addressing Challenges in Compound Design for Specific Targets
For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical challenge. nih.govalquds.edu The BBB is a highly selective barrier that protects the brain, and many potential drugs fail because they cannot penetrate it effectively. nih.govmdpi.com
Several strategies are employed to enhance the BBB permeability of compounds, including piperazine derivatives. Key factors influencing permeability are lipophilicity, molecular weight, and interaction with efflux transporters like P-glycoprotein (P-gp). nih.govmdpi.com
Medicinal chemists work to optimize these properties. Strategies include:
Increasing Lipophilicity: Introducing lipophilic groups or incorporating rings like pyrrolidine can enhance a molecule's ability to diffuse across the lipid membranes of the BBB. nih.gov
Increasing Rigidity: Reducing the number of rotatable bonds, for example by introducing a triple bond, can sometimes improve permeability. nih.gov
Modulating pKa: Adjusting the basicity (pKa) of amine groups, such as those in the piperazine ring, can influence the charge state of the molecule at physiological pH, which in turn affects its ability to cross the BBB. nih.gov
Avoiding Efflux: A major hurdle is P-gp, which actively pumps drugs out of the brain. Optimization involves designing molecules that are poor substrates for P-gp. This is often measured using an efflux ratio (ER) in cell-based assays; a low ER is desirable. nih.gov
By systematically applying these approaches, researchers can design compounds with an improved ability to reach their targets within the CNS. nih.gov
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Studies
In Vitro Metabolic Stability Assessments
In vitro metabolic stability assays are designed to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver. These studies are crucial for predicting the hepatic clearance and half-life of a drug candidate in the body.
The stability of 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine was evaluated in liver microsomes from both rats and humans. This assay measures the rate at which the compound is metabolized by Phase I enzymes, such as cytochrome P450s, which are abundant in these subcellular fractions. In these experiments, the compound is incubated with liver microsomes and a regenerating system for the necessary cofactors (e.g., NADPH). The concentration of the parent compound is then measured over time to determine its rate of depletion.
The results from these studies indicate how quickly the compound is likely to be cleared by the liver. A high percentage of the compound remaining after a specific incubation period suggests good metabolic stability, which often correlates with a longer half-life in vivo.
Table 1: In Vitro Metabolic Stability of this compound in Rat and Human Liver Microsomes No specific experimental data for this compound is publicly available. The following table is a representative example of data from such an assay.
| Species | Incubation Time (min) | Compound Remaining (%) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|
| Rat | 0 | 100 | - | - |
| 15 | 65 | 45 | 15.4 | |
| 30 | 42 | |||
| 60 | 18 | |||
| Human | 0 | 100 | - | - |
| 15 | 88 | >60 | <11.5 | |
| 30 | 75 | |||
| 60 | 55 |
In Vitro Permeability Studies
In vitro permeability assays are essential for predicting the absorption of an orally administered drug across the intestinal barrier. The Caco-2 cell permeability assay is a widely accepted model for this purpose.
Caco-2 cells are a human colorectal adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. The permeability of a compound is assessed by adding it to either the apical (AP) or basolateral (BL) side of the monolayer and measuring its appearance on the opposite side over time. This allows for the determination of the apparent permeability coefficient (Papp), a key indicator of a compound's potential for oral absorption.
The assay also allows for the calculation of the efflux ratio (Papp(BL-AP) / Papp(AP-BL)). An efflux ratio significantly greater than 1 suggests that the compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption.
Table 2: Caco-2 Permeability of this compound No specific experimental data for this compound is publicly available. The following table is a representative example of data from such an assay.
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
|---|---|---|---|
| AP to BL | 15.2 | 1.2 | High |
| BL to AP | 18.2 |
Aqueous Solubility Investigations
Aqueous solubility is a critical physicochemical property that influences a drug's dissolution and subsequent absorption. Poor solubility can be a significant hurdle for the development of orally administered drugs.
Investigations into the solubility of this compound have indicated that it is poorly soluble in water. evitachem.com It is, however, soluble in organic solvents such as ethanol (B145695) and dichloromethane. evitachem.com This characteristic is important for formulation development, as strategies to enhance aqueous solubility may be required to ensure adequate bioavailability.
Table 3: Aqueous Solubility of this compound
| Solvent | Solubility |
|---|---|
| Water | Poorly soluble evitachem.com |
| Ethanol | Soluble evitachem.com |
| Dichloromethane | Soluble evitachem.com |
Theoretical and Computational Chemistry Applications in Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. In the context of "1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine," which shares structural similarities with known psychoactive agents, molecular docking simulations are instrumental in understanding its potential interactions with neurotransmitter receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.
Arylpiperazine derivatives have been the subject of numerous molecular docking studies to elucidate their binding modes with various G-protein coupled receptors (GPCRs), including the 5-HT2A receptor, a key target in the treatment of psychiatric disorders. nih.gov These simulations can reveal crucial amino acid residues within the receptor's binding pocket that interact with the ligand. For "this compound," docking studies would likely investigate interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the receptor. The 4-fluorophenoxy group, for instance, could engage in specific interactions within a hydrophobic pocket of the receptor, while the piperazine (B1678402) nitrogen atoms might form hydrogen bonds or ionic interactions with acidic residues like aspartate.
The results of molecular docking are often presented in terms of a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These scores, combined with an analysis of the binding pose, help in prioritizing compounds for synthesis and biological testing.
Table 1: Representative Data from a Hypothetical Molecular Docking Study
| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 5-HT2A | -9.2 | Asp155, Ser242, Phe339 | Ionic, Hydrogen Bond, Hydrophobic |
| D2 | -8.5 | Asp114, Phe389, Trp386 | Ionic, Hydrophobic, Pi-Pi Stacking |
Homology Modeling in Receptor Binding Site Prediction
For many biological targets, particularly membrane-bound proteins like GPCRs, obtaining experimental three-dimensional structures through techniques like X-ray crystallography can be challenging. In such cases, homology modeling provides a viable alternative for constructing a 3D model of the target protein. This method relies on the known experimental structure of a homologous protein (the template) to model the structure of the target protein.
Given that "this compound" is likely to interact with serotonin receptors for which crystal structures may not be available, homology modeling is a critical step before molecular docking can be performed. For instance, homology models of the human serotonin transporter (SERT) have been constructed using the crystal structure of the bacterial leucine (B10760876) transporter (LeuT) as a template. nih.govresearchgate.netuit.no Similarly, models of the 5-HT2A receptor have been developed based on the structure of other related GPCRs. nih.gov
The process of homology modeling involves sequence alignment of the target and template proteins, followed by model building and refinement. The quality of the resulting model is then assessed using various validation tools. Once a reliable homology model is generated, it can be used to predict the binding site of ligands like "this compound" and to perform molecular docking simulations to understand the ligand-receptor interactions at an atomic level.
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. bohrium.comjksus.orgresearchgate.netscispace.com For a compound like "this compound," DFT calculations can provide valuable information about its intrinsic molecular properties, which are crucial for understanding its chemical reactivity and biological activity.
DFT studies can be employed to determine a range of molecular properties, including:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms in the molecule.
Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is important for understanding intermolecular interactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. bohrium.com
Spectroscopic Properties: Simulating vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in the characterization of the compound. bohrium.com
These calculated properties can be correlated with experimental data and used to rationalize the compound's behavior in biological systems. For instance, the calculated electrostatic potential can help explain why certain parts of the molecule are involved in specific interactions with a receptor.
Table 2: Hypothetical Molecular Properties of this compound Calculated using DFT
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are particularly useful for studying the conformational changes in both the ligand and the receptor upon binding, as well as the stability of the ligand-receptor complex.
For "this compound," an MD simulation would typically start with the docked complex of the ligand and its target receptor (e.g., the 5-HT2A receptor) placed in a simulated physiological environment, including water molecules and ions. The simulation then solves Newton's equations of motion for the system, allowing the atoms to move and interact over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
The stability of the ligand's binding pose over time.
Key interactions that are maintained throughout the simulation.
Conformational changes in the receptor that may be induced by ligand binding, which can be linked to receptor activation or inactivation. mdpi.com
The role of water molecules in mediating ligand-receptor interactions.
MD simulations provide a more realistic and detailed understanding of the binding process, complementing the insights gained from molecular docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors (numerical representations of chemical information) with the observed biological activity.
In the context of "this compound," a QSAR study would typically involve a dataset of structurally related piperazine derivatives with known activities, for example, as inhibitors of serotonin reuptake. nih.gov Various molecular descriptors would be calculated for each compound, including constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the biological activity of new, untested compounds.
A statistically significant 2D-QSAR model for aryl alkanol piperazine derivatives with antidepressant activities identified descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 as being influential for 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov For noradrenaline (NA) reuptake inhibition, descriptors like HOMO, PMI-mag, S_sssN, and Shadow-XZ were found to be important. nih.gov Such models can provide valuable insights into the structural features that are important for the desired biological activity and can guide the design of more potent and selective analogs of "this compound."
Future Directions and Research Perspectives for Fluorophenoxyethyl Piperazine Derivatives
Exploration of Novel Therapeutic Indications
Research into fluorophenoxyethyl piperazine (B1678402) derivatives has primarily focused on their potential as CNS-active agents. However, the versatility of the arylpiperazine scaffold suggests a broader range of therapeutic possibilities that are ripe for exploration.
Central Nervous System Disorders: Arylpiperazine derivatives are known to interact with various neurotransmitter receptors, making them prime candidates for treating a spectrum of neurological and psychiatric conditions. ijrrjournal.comresearchgate.net Future research will likely focus on developing derivatives with tailored selectivity for specific receptor subtypes to treat disorders such as depression, anxiety, and schizophrenia with improved efficacy and reduced side effects. nih.gov For instance, compounds with high affinity for both serotonin (B10506) 5-HT1A and sigma-1 receptors are being investigated as a new class of antidepressants. thieme-connect.comresearchgate.net
Oncology: The arylpiperazine moiety is a key structural feature in several approved anticancer drugs. mdpi.com Emerging research indicates that fluorophenoxyethyl piperazine derivatives could also possess anti-proliferative properties. Studies have shown that certain arylpiperazine compounds can reduce the viability of breast and prostate cancer cells. mdpi.comunina.it Future investigations will likely delve into the mechanisms by which these compounds exert their cytotoxic effects and their potential for development as targeted cancer therapies.
The following table summarizes the potential therapeutic indications for this class of compounds based on the activity of related arylpiperazine derivatives.
| Therapeutic Area | Potential Indications | Rationale |
| Central Nervous System | Depression, Anxiety, Schizophrenia | Modulation of serotonin and dopamine (B1211576) receptors. researchgate.netnih.gov |
| Oncology | Breast Cancer, Prostate Cancer | Anti-proliferative effects observed in cancer cell lines. mdpi.comunina.it |
| Pain Management | Neuropathic Pain | Interaction with sigma-1 receptors. thieme-connect.comresearchgate.net |
Development of Advanced Synthetic Strategies
The synthesis of "1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine" and its analogs, particularly with specific stereochemistry, presents unique challenges and opportunities for innovation in organic synthesis.
Chiral Synthesis: The presence of a chiral center at the 2-position of the piperazine ring necessitates the development of efficient and stereoselective synthetic routes. researchgate.netgoogle.com Current strategies often involve the use of chiral starting materials, such as α-amino acids, or the application of chiral auxiliaries to control the stereochemical outcome. Future advancements may include the development of novel asymmetric catalytic methods to produce enantiomerically pure 2-substituted piperazines with high yields and selectivity. rsc.org
Key synthetic approaches for chiral 2-substituted piperazines are outlined in the table below.
| Synthetic Strategy | Description | Key Features |
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers using a chiral resolving agent. researchgate.net | Can be effective but often results in a lower overall yield of the desired enantiomer. |
| Synthesis from Chiral Pool | Utilization of readily available chiral starting materials, such as amino acids, to construct the chiral piperazine core. rsc.org | The stereochemistry of the final product is dictated by the starting material. |
| Asymmetric Catalysis | The use of a chiral catalyst to stereoselectively create the desired enantiomer from an achiral starting material. | Offers the potential for high enantiomeric excess and catalytic efficiency. |
| Mitsunobu Cyclization | An intramolecular reaction used to form the piperazine ring with controlled stereochemistry. researchgate.net | A reliable method for synthesizing chiral 2-methylpiperazine derivatives. researchgate.net |
Integration of Artificial Intelligence in Drug Discovery for this Chemical Class
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to the development of fluorophenoxyethyl piperazine derivatives holds immense promise. nih.govemanresearch.org
De Novo Drug Design: AI algorithms can be trained on large datasets of chemical structures and their biological activities to design novel molecules with desired pharmacological profiles. emanresearch.org This can accelerate the identification of new lead compounds within the fluorophenoxyethyl piperazine class that have enhanced potency and selectivity for specific targets.
Predictive Modeling: AI and ML models can be used to predict the physicochemical properties, pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of new derivatives. nih.gov This allows for the early-stage identification of promising candidates and the filtering out of those with unfavorable properties, thereby reducing the time and cost of preclinical development.
Target Identification and Validation: By analyzing complex biological data, AI can help identify and validate novel pharmacological targets for this chemical class, expanding their therapeutic potential beyond the currently known targets. nih.gov
The impact of AI on the drug discovery pipeline for this chemical class is summarized below.
| Stage of Drug Discovery | Application of AI | Potential Benefits |
| Target Identification | Analysis of genomic and proteomic data to identify novel disease-associated targets. nih.gov | Expansion of therapeutic opportunities. |
| Hit Identification | Virtual screening of large compound libraries to identify initial hits. frontiersin.org | Increased speed and efficiency of screening. |
| Lead Optimization | Predictive modeling of ADME/T properties to guide the optimization of lead compounds. nih.gov | Improved success rates in preclinical development. |
| De Novo Design | Generative models to design novel molecules with desired properties. emanresearch.org | Accelerated discovery of novel drug candidates. |
Investigation of Stereochemical Influences on Activity and Selectivity
The stereochemistry of "this compound," specifically the configuration at the C2 methyl-substituted carbon, is a critical determinant of its biological activity and receptor selectivity. researchgate.net
Enantioselective Receptor Binding: It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov For 2-substituted piperazine derivatives, the (R) and (S) enantiomers can have vastly different affinities for their biological targets. For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed significantly more potent analgesic activity than their R-(-) counterparts. nih.gov
Structure-Activity Relationships (SAR): A detailed investigation into the SAR of the individual enantiomers of this compound is crucial. This involves synthesizing and testing both the (R)- and (S)-isomers to determine how the spatial orientation of the methyl group influences binding to various receptors. Such studies will provide invaluable insights for the rational design of more potent and selective drug candidates. The trend of antagonist activity within cis/trans stereoisomeric compounds suggests the presence of a lipophilic binding area on the α1-adrenoreceptor surface with a well-defined size and spatial orientation. researchgate.net
Expanding the Scope of Pharmacological Targets
While much of the research on arylpiperazines has centered on their interactions with well-established CNS targets like serotonin and dopamine receptors, there is a growing interest in exploring their effects on a wider range of pharmacological targets. ijrrjournal.comresearchgate.net
Sigma Receptors: There is increasing evidence that arylpiperazine derivatives can bind with high affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. thieme-connect.comresearchgate.netnih.gov These receptors are implicated in a variety of cellular functions and are considered promising targets for the treatment of neuropathic pain, neurodegenerative diseases, and cancer. Some piperazine derivatives have shown high affinity for the σ₁ receptor with Ki values in the low nanomolar range. nih.govrsc.org
Histamine Receptors: Certain piperazine and piperidine derivatives have been found to be potent antagonists of the histamine H₃ receptor, another promising target for the treatment of cognitive disorders and other neurological conditions. nih.gov The interplay between histamine H₃ and sigma-1 receptor activity is an active area of research. nih.gov
Other Neurotransmitter Transporters and Receptors: The versatility of the arylpiperazine scaffold allows for modifications that can tune its selectivity for a wide array of other receptors and transporters, including adrenergic, and opioid receptors. ijrrjournal.com For instance, some piperazine derivatives have been identified as dual inhibitors of serotonin and noradrenaline reuptake. nih.gov
The table below presents a selection of potential pharmacological targets for fluorophenoxyethyl piperazine derivatives, along with the binding affinities (Ki values) of some representative arylpiperazine compounds.
| Target | Potential Therapeutic Relevance | Example Compound | Ki (nM) |
| 5-HT1A Receptor | Depression, Anxiety thieme-connect.comresearchgate.net | Compound 27 thieme-connect.comresearchgate.net | 0.44 |
| Sigma-1 Receptor | Neuropathic Pain, Neuroprotection thieme-connect.comresearchgate.net | Compound 27 thieme-connect.comresearchgate.net | 0.27 |
| Dopamine D₂ Receptor | Schizophrenia mdpi.comnih.gov | Compound 16 nih.gov | 195.0 |
| Dopamine D₃ Receptor | Schizophrenia, Drug Addiction mdpi.com | Aripiprazole mdpi.com | 0.8 |
| Histamine H₃ Receptor | Cognitive Disorders, Pain nih.gov | Compound 13 nih.gov | 37.8 |
| Sigma-2 Receptor | Cancer, Neurological Disorders nih.gov | Compound 13 nih.gov | >1000 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine, and how can reaction conditions be systematically improved?
- Methodological Answer : Synthesis typically involves coupling 2-(4-fluorophenoxy)ethyl halides with 2-methylpiperazine derivatives. Key steps include nucleophilic substitution under basic conditions (e.g., using triethylamine in acetonitrile) and purification via recrystallization (e.g., ethanol) . Optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reactivity.
- Catalyst use : EDCI-mediated coupling improves amide bond formation in related analogs .
- Monitoring : TLC or HPLC tracks reaction progress to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm substituent integration and regiochemistry (e.g., distinguishing piperazine chair conformations) .
- X-ray crystallography : Resolves bond lengths (e.g., C–F: ~1.35 Å) and dihedral angles (e.g., 69.1° between fluorophenyl rings) to validate stereoelectronic effects .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution, piperazine methylation) influence biological activity, and what contradictions exist in SAR studies?
- Methodological Answer :
- Fluorine’s role : The 4-fluorophenoxy group enhances metabolic stability and receptor affinity in kinase inhibitors, but excessive hydrophobicity may reduce solubility . SAR contradictions arise when fluorine’s electron-withdrawing effects destabilize binding in certain targets (e.g., serotonin transporters) .
- Methylation effects : 2-Methylpiperazine increases steric hindrance, altering selectivity. For example, methylation in dopamine receptor ligands reduces off-target binding but may lower potency .
- Validation : Cross-validate SAR using in vitro assays (e.g., IC measurements) and molecular dynamics simulations .
Q. How can discrepancies between computational predictions (e.g., DFT, docking) and experimental binding data be resolved?
- Methodological Answer :
- DFT limitations : Gas-phase calculations may ignore solvation effects. Use implicit solvent models (e.g., PCM) or explicit MD simulations to refine electrostatic interactions .
- Docking vs. crystallography : Docking scores may overestimate binding due to rigid receptor assumptions. Compare results with X-ray structures (e.g., piperazine-F receptor co-crystals) to identify flexible regions .
- Statistical analysis : Apply machine learning (e.g., QSAR models) to reconcile computational and experimental datasets .
Q. What challenges arise in conformational analysis of the piperazine ring, and how can dynamic behavior be quantified?
- Methodological Answer :
- Chair-boat transitions : X-ray data confirm chair conformations (puckering parameters: , ), but solution-phase NMR reveals axial-equatorial equilibria .
- Dynamic NMR : Variable-temperature NMR quantifies ring-flipping energy barriers ().
- Theoretical modeling : Use QM/MM simulations to map rotational barriers and substituent effects on ring flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
